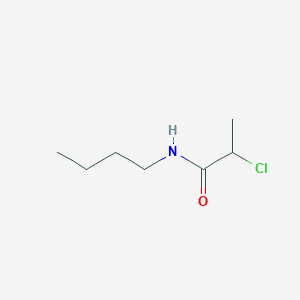

N-butyl-2-chloropropanamide

Description

Contextualization within Halogenated Amide Chemistry

Halogenated amides, particularly α-haloamides, represent a class of highly versatile synthetic intermediates in organic chemistry. nih.gov Their utility stems from the presence of a halogen atom alpha to the carbonyl group, which activates the molecule for various transformations. Historically, their chemistry has been explored for creating new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. nih.gov More recently, their application has expanded significantly into the realm of carbon-carbon (C-C) cross-coupling reactions. nih.gov

The synthesis of α-haloamides is classically achieved through the reaction of an α-haloacetyl halide with a suitable amine. nih.govrsc.org Modern synthetic methodologies have introduced more sophisticated and efficient routes, such as the double electrophilic activation of ynamides, which can produce a diverse range of α-halogenated amides under mild conditions. scispace.comresearchgate.net Research into the supramolecular chemistry of halogenated amides also reveals the crucial role of intermolecular forces like hydrogen bonds and halogen bonds in determining their crystal structures and properties. rsc.org The reactivity of these compounds can be finely tuned by the nature of the halogen and the substituents on the amide nitrogen, influencing reaction pathways and product formation. nih.gov

Significance of Chloroacetamide Motifs in Synthetic Organic Chemistry

The chloroacetamide functional group is a cornerstone in synthetic chemistry, primarily due to its reactivity and utility as a building block for more complex molecular architectures. researchgate.net The key to its reactivity is the chlorine atom positioned on the α-carbon, which acts as an effective leaving group in nucleophilic substitution reactions. This characteristic allows for the facile introduction of a wide array of functional groups, making chloroacetamides valuable precursors in multistep syntheses.

Researchers have extensively used chloroacetamide derivatives as starting materials for constructing various heterocyclic systems. researchgate.net For instance, they can undergo intramolecular cyclization reactions under basic conditions to form products like epoxypiperidin-2-ones. mdpi.com Their ability to react with different nucleophiles has been exploited in the synthesis of compounds with potential applications in materials science and medicinal chemistry. researchgate.net The structural modification of chloroacetamide derivatives is a significant area of research, aiming to create libraries of related compounds for further investigation. researchgate.net

Overview of Key Academic Research Directions for N-butyl-2-chloropropanamide

Academic research on this compound primarily focuses on its role as a synthetic intermediate. It is typically synthesized via the acylation of n-butylamine with 2-chloropropionyl chloride. rsc.org A common procedure involves reacting the two precursors in dichloromethane (B109758) with triethylamine (B128534) serving as a base to neutralize the hydrochloric acid byproduct, which affords the final product in high yield as a white solid. rsc.org

A notable application of this compound is its use as a precursor in the synthesis of α-thioamides. rsc.org In these reactions, the chloride is displaced by a sulfur nucleophile. rsc.org The study of analogous compounds provides further insight into its potential reactivity. For example, the reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride has been shown to proceed through a 2-methyl-N-phenylaziridine intermediate, leading to both rearranged and non-rearranged amine products. This suggests that reactions involving this compound could also involve aziridine (B145994) intermediates, depending on the reaction conditions.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 94318-73-7 | |

| Molecular Formula | C₇H₁₄ClNO | |

| Molecular Weight | 163.64 g/mol | |

| Physical Form | White Solid | rsc.org |

| SMILES | CCCCNC(=O)C(C)Cl |

Scope of the Research Review

This article is strictly limited to a review of the chemical literature concerning this compound. The scope is confined to its position within halogenated amide chemistry, the synthetic importance of the chloroacetamide motif, and specific academic research involving its synthesis and reactivity. This review intentionally excludes any discussion of biological activity, potential therapeutic applications, dosage, administration, and safety or adverse effect profiles.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-3-4-5-9-7(10)6(2)8/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRABRLBYCLUHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310201 | |

| Record name | N-Butyl-2-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94318-73-7 | |

| Record name | N-Butyl-2-chloropropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94318-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-2-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Butyl 2 Chloropropanamide and Analogues

Direct Amidation Strategies

Direct amidation encompasses several reliable methods for synthesizing N-butyl-2-chloropropanamide, including the reaction of acyl chlorides with amines and carbodiimide-mediated couplings.

Acyl Chloride-Amine Condensation Reactions

A prevalent and efficient method for synthesizing this compound is the condensation reaction between an acyl chloride and an amine. chemguide.co.uksavemyexams.comsavemyexams.com This reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com

The synthesis of this compound is directly accomplished by reacting 2-chloropropanoyl chloride with n-butylamine. rsc.org In this reaction, the lone pair of electrons on the nitrogen atom of n-butylamine attacks the carbonyl carbon of 2-chloropropanoyl chloride. chemguide.co.uksavemyexams.com This is followed by the elimination of a chloride ion and a proton from the nitrogen atom to form the stable this compound amide and hydrogen chloride as a byproduct. libretexts.org A range of similar amides can be synthesized using this method with various amines. rsc.org

The efficiency of the condensation reaction is significantly influenced by the stoichiometry of the reactants and the choice of solvent. An improved procedure involves using a 1:1 molar ratio of the amine to the acyl chloride, which is a modification from earlier methods that used an excess of the amine (1.5 equivalents). rsc.org Using an equimolar amount of a base, such as triethylamine (B128534), is also crucial for neutralizing the hydrogen chloride byproduct. rsc.org

The selection of an appropriate solvent is critical for ensuring the reactants are well-dissolved and can interact effectively. Anhydrous solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are often employed to improve the solubility of the reactants and enhance reaction efficiency. Dichloromethane is a common choice for this type of reaction. rsc.org

Table 1: Impact of Stoichiometry and Solvent on Reaction Efficiency

| Parameter | Condition | Effect on Efficiency |

| Stoichiometry | 1:1 molar ratio (amine:acyl chloride) with 1 equivalent of base | Improved procedure, avoids excess amine usage. rsc.org |

| 1.1–1.2 molar excess of 2-chloropropanoyl chloride | Ensures complete conversion of the amine. | |

| Solvent | Anhydrous Dichloromethane or THF | Improves solubility and reaction efficiency. |

Temperature is a critical parameter in the synthesis of this compound. Maintaining a low temperature, typically between 0–5°C, during the addition of reagents is essential for controlling the reaction rate and minimizing side reactions, such as the hydrolysis of the acyl chloride. For instance, one procedure specifies adding 2-chloropropionyl chloride dropwise to a solution of p-toluidine (B81030) and triethylamine in dichloromethane at 0°C. rsc.org After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure completion. rsc.org

The condensation reaction between an acyl chloride and an amine produces hydrogen chloride (HCl) as a byproduct. rsc.orglibretexts.org This acidic byproduct can react with the amine starting material, forming a salt and rendering it unreactive. libretexts.org To prevent this and drive the reaction to completion, a base is added to neutralize the HCl. rsc.org Triethylamine is a commonly used base for this purpose. rsc.org It reacts with HCl to form triethylammonium (B8662869) chloride, a salt that can often be removed from the reaction mixture by filtration or washing with water. rsc.org An improved synthetic procedure involves adding one equivalent of triethylamine to the reaction mixture to neutralize the liberated HCl. rsc.org

Carbodiimide-Mediated Coupling Methods (e.g., DCC)

An alternative to the acyl chloride method is the use of coupling reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. researchgate.netresearchgate.net This method involves the reaction of a carboxylic acid (2-chloropropionic acid) with an amine (n-butylamine) in the presence of DCC. researchgate.net DCC is a waxy, white solid that is soluble in many organic solvents like dichloromethane, tetrahydrofuran, and acetonitrile. wikipedia.org

DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. analis.com.my This intermediate then readily reacts with the amine to form the desired amide and dicyclohexylurea, a byproduct that is largely insoluble in most organic solvents and precipitates out of the reaction, simplifying purification. analis.com.mypeptide.com While effective, reagents like DCC can be sensitive to moisture and toxic, requiring careful handling. researchgate.net

Coupling of 2-chloropropionic acid with n-butylamine

A primary and well-established method for the synthesis of this compound involves the direct coupling of 2-chloropropionic acid with n-butylamine. This reaction is a classic example of amide bond formation, a fundamental transformation in organic chemistry. The process typically requires the activation of the carboxylic acid group of 2-chloropropionic acid to facilitate the nucleophilic attack by n-butylamine.

One common approach involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net In this procedure, DCC reacts with 2-chloropropionic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by n-butylamine to furnish the desired this compound, with dicyclohexylurea being formed as a byproduct. researchgate.net The reaction is typically carried out in an organic solvent at room temperature. scispace.com

Alternatively, the synthesis can proceed via the corresponding acyl chloride. 2-chloropropionyl chloride can be reacted with n-butylamine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid that is generated during the reaction. This method is often performed at low temperatures, such as 0–5°C, in a suitable solvent like anhydrous dichloromethane or THF to control the reaction rate and minimize potential side reactions.

Optimization of Reaction Conditions for Enhanced Yields

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is crucial. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For instance, in the coupling reaction facilitated by DCC, the choice of solvent can influence the reaction rate and the ease of product purification. Dichloromethane is a commonly used solvent for this transformation. scispace.com The stoichiometry of the reactants is also a critical factor. Using a slight excess of the activating agent or the amine can help to drive the reaction to completion.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Coupling Agent Method (DCC) | Acyl Chloride Method |

| Starting Materials | 2-chloropropionic acid, n-butylamine, DCC | 2-chloropropionyl chloride, n-butylamine, Triethylamine |

| Solvent | Dichloromethane | Dichloromethane or THF |

| Temperature | Room Temperature | 0–5°C |

| Key Considerations | Removal of dicyclohexylurea byproduct | Anhydrous conditions, control of exothermicity |

Chemoenzymatic Synthesis Approaches

In recent years, chemoenzymatic methods have emerged as powerful alternatives for the synthesis of amides, offering high selectivity and milder reaction conditions. These approaches utilize enzymes as catalysts to mediate the formation of the amide bond.

Lipase-Catalyzed Aminolysis of Esters

Lipases, a class of enzymes that normally catalyze the hydrolysis of esters, have been successfully employed to catalyze the aminolysis of esters for the synthesis of amides, including this compound. thieme-connect.de In this process, a suitable ester of 2-chloropropionic acid, such as ethyl 2-chloropropanoate, is reacted with n-butylamine in the presence of a lipase (B570770). thieme-connect.de

Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym 435, has been shown to be an effective catalyst for this transformation. nih.govnih.gov The reaction is typically carried out in an organic solvent, such as hexane (B92381) or diisopropyl ether. thieme-connect.denih.gov The enzyme facilitates the nucleophilic attack of the amine on the ester carbonyl group, leading to the formation of the amide and the corresponding alcohol as a byproduct. thieme-connect.de

Solvent-Free Systems in Enzymatic Amidation

To enhance the environmental sustainability and efficiency of the process, solvent-free enzymatic amidation systems have been investigated. nih.govresearchgate.net In such a system, the reaction is carried out with the neat reactants, eliminating the need for large volumes of organic solvents. For the synthesis of fatty alkanolamides, for example, the condensation of a fatty acid and an amine can be catalyzed by an immobilized lipase at an elevated temperature to maintain a liquid state. nih.gov This approach can lead to high product yields, particularly when water, a byproduct of the reaction, is removed. nih.gov While direct application to this compound from the acid is less common, the principle of solvent-free enzymatic synthesis from an ester precursor holds promise.

Kinetic Properties of Enzymatic Reactions

The kinetics of lipase-catalyzed amidation reactions are influenced by several factors, including substrate concentration, enzyme loading, temperature, and the nature of the solvent. rmit.edu.vnnih.gov Understanding these kinetic properties is essential for optimizing the reaction conditions to achieve high conversion rates and yields.

Enzymatic reactions often follow Michaelis-Menten kinetics, where the reaction rate initially increases with substrate concentration and then plateaus as the enzyme becomes saturated with the substrate. rmit.edu.vn The efficiency of the enzyme can be described by the catalytic constant (kcat) and the Michaelis constant (Km). For some covalent inhibitors of enzymes like SARS-CoV-2 Mpro, the kinetics can be a two-step process involving reversible binding followed by irreversible inactivation. nih.gov The choice of solvent can significantly impact enzyme activity and stability. nih.gov For instance, in some lipase-catalyzed reactions, diisopropyl ether has been found to be a more suitable solvent than others. nih.gov

Synthesis of Optically Active this compound

The synthesis of optically active this compound is of particular interest, as the chirality at the C-2 position can be crucial for the biological activity of downstream products.

One approach to obtaining enantiomerically pure this compound is to start with an optically active precursor. For example, (S)-2-chloropropionic acid can be prepared from the naturally occurring amino acid (S)-alanine via a diazotization reaction. orgsyn.org This chiral acid can then be coupled with n-butylamine using standard methods, such as DCC coupling, to yield (S)-N-butyl-2-chloropropanamide. researchgate.netresearchgate.net

Alternatively, enzymatic kinetic resolution can be employed. In this strategy, a racemic mixture of an ester of 2-chloropropionic acid is subjected to lipase-catalyzed aminolysis with n-butylamine. thieme-connect.de The lipase will preferentially catalyze the reaction of one enantiomer of the ester, leading to the formation of an optically enriched amide and leaving behind the unreacted ester in an optically enriched form. nih.gov For example, using Candida cylindracea lipase (CCL) to react racemic ethyl 2-chloropropanoate with n-butylamine can produce (S)-N-butyl-2-chloropropanamide. thieme-connect.de

Table 2: Comparison of Synthetic Approaches for Optically Active this compound

| Synthetic Approach | Starting Material | Key Reagent/Catalyst | Outcome |

| Chiral Precursor | (S)-2-chloropropionic acid, n-butylamine | DCC | (S)-N-butyl-2-chloropropanamide |

| Enzymatic Resolution | Racemic ethyl 2-chloropropanoate, n-butylamine | Candida cylindracea lipase (CCL) | (S)-N-butyl-2-chloropropanamide and unreacted (R)-ethyl 2-chloropropanoate |

Strategies for Diastereoselective Synthesis

Achieving control over the stereochemical outcome is a critical aspect of synthesizing complex molecules. For this compound and its analogues, several diastereoselective strategies can be employed, primarily through the use of chiral auxiliaries and asymmetric catalytic methods.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the reacting molecule to direct the stereoselectivity of a reaction. wikipedia.orgtcichemicals.com Once the desired stereochemistry is established, the auxiliary can be removed. A widely utilized class of chiral auxiliaries is the Evans oxazolidinones. researchgate.netsigmaaldrich.com These auxiliaries, attached to the acyl group, can direct the approach of incoming reagents, leading to high diastereoselectivity in reactions such as aldol (B89426) additions and alkylations. researchgate.netbath.ac.uk For instance, N-acyloxazolidinones can be used to introduce the 2-chloropropanoyl moiety, and subsequent reaction with an amine would yield the desired amide with a high degree of stereocontrol. The diastereoselectivity can often be tuned by the choice of Lewis acid and reaction conditions. tcichemicals.com

Another effective class of chiral auxiliaries is camphor-derived auxiliaries, such as those developed by Helmchen. researchgate.net These have been successfully used in asymmetric alkylations and Diels-Alder reactions, providing a reliable method for establishing stereocenters. researchgate.net The reaction of an enolate derived from an α,β-unsaturated amide attached to a camphor-based auxiliary with an electrophilic chlorine source could be a viable route to chiral 2-chloro amides.

Asymmetric catalysis offers an alternative and often more atom-economical approach. Organocatalytic methods, for example, have been developed for the asymmetric halocyclization of allylic amides to produce chiral oxazolines, which are precursors to chiral amino alcohols and amides. mdpi.com Furthermore, photoenzymatic methods have emerged for the synthesis of enantioenriched α-haloamides. nih.gov These methods utilize enzymes, such as flavin-dependent "ene"-reductases, to catalyze the coupling of α,α-dichloroamides with alkenes, affording α-chloroamides with excellent chemo- and stereoselectivity. nih.gov Such enzymatic approaches can offer high levels of enantioselectivity that are often difficult to achieve with small molecule catalysts. nih.gov

Utilization of Chiral Amine Precursors

A straightforward method to introduce chirality into the N-alkyl-2-chloropropanamide structure is to start with a chiral amine precursor. wikipedia.orgrsc.org When a racemic or achiral acyl chloride, such as 2-chloropropionyl chloride, reacts with an enantiomerically pure amine, a mixture of diastereomers is formed. rsc.org For example, the reaction of 2-chloropropionyl chloride with (S)-α-methylbenzylamine results in a 1:1 mixture of diastereomeric α-chloroamides. rsc.org

This approach is valuable for creating a library of diastereomeric compounds for further study or for accessing a specific diastereomer after separation. The synthesis is typically a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acyl chloride. A base, such as triethylamine, is often added to neutralize the hydrochloric acid that is formed during the reaction. rsc.org The reaction is commonly carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at controlled temperatures, often between 0 and 5°C, to minimize side reactions such as hydrolysis of the acyl chloride. nih.gov

The use of chiral amines is a fundamental strategy in asymmetric synthesis, not only for generating diastereomers but also as a component of chiral ligands for transition metal catalysts or as organocatalysts themselves. wikipedia.org

| Reactants | Product | Key Features | Reference |

| 2-Chloropropionyl chloride, (S)-α-methylbenzylamine | Diastereomeric mixture of N-(1-phenylethyl)-2-chloropropanamide | Forms a 1:1 diastereomeric mixture. | rsc.org |

| (S)-2-chloropropionic acid, Various amines, DCC | N-substituted-(S)-2-chloropropanamides | Coupling reaction to form optically active amides. | scispace.com |

Isolation and Characterization of Stereoisomers

Following the synthesis of a diastereomeric mixture of N-alkyl-2-chloropropanamides, the individual stereoisomers must be separated and their stereochemistry confirmed. The most common technique for the separation of diastereomers is column chromatography on silica (B1680970) gel. rsc.orgnih.gov The differing polarities of the diastereomers often allow for their separation using an appropriate eluent system, such as a mixture of hexane and ethyl acetate (B1210297). rsc.orgrsc.org

For diastereomers that are difficult to separate by conventional column chromatography, High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is a powerful tool. chiralpedia.comnih.govchromatographyonline.com Chiral HPLC columns are packed with a chiral selector that interacts differently with each enantiomer or diastereomer, leading to different retention times and thus separation. chiralpedia.com Polysaccharide-based CSPs are commonly used for a wide range of chiral separations. chromatographyonline.com

An alternative strategy for separating enantiomers, which can be adapted for diastereomers, is the indirect approach. This involves derivatizing the mixture with a chiral derivatizing agent (CDA) to form a new pair of diastereomers that may be more easily separated by standard achiral chromatography. chiralpedia.com

Once isolated, the characterization of the stereoisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. While the NMR spectra of diastereomers are often very similar, there can be subtle differences in the chemical shifts (δ) and coupling constants (J) of the protons and carbons near the stereocenters. rsc.org For example, in the 1H NMR spectrum of a diastereomeric mixture of N-(1-phenylethyl)-2-chloropropanamide, distinct signals may be observed for the protons on the stereogenic centers. rsc.org The absolute stereochemistry of a separated stereoisomer can be definitively determined by single-crystal X-ray crystallography if suitable crystals can be grown. acs.org

Purification Techniques for Crude Products

After the synthesis of this compound, the crude product typically contains unreacted starting materials, by-products, and residual solvents. Therefore, purification is a critical step to obtain the compound in high purity.

Column Chromatography

Column chromatography is a widely used and effective method for the purification of this compound and its analogues. rsc.orgscispace.comnih.gov This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase (eluent). chemistryhall.com

For the purification of this compound, a typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a silica gel column. The compound is then eluted with a solvent system of appropriate polarity. A common eluent system is a gradient of ethyl acetate in hexane. rsc.org For instance, after synthesizing N-n-butyl-2-(benzylthio)propanamide from N-n-butyl-2-chloropropanamide, purification was achieved using column chromatography on silica gel with a gradient elution of 5-40% ethyl acetate in hexane. rsc.org Similarly, the purification of N-substituted-(S)-2-chloropropanamides has been accomplished using column chromatography with a hexane and ethyl acetate eluent. scispace.com

The fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the pure product. chemistryhall.com The pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified compound.

| Compound | Stationary Phase | Eluent System | Reference |

| N-n-Butyl-2-(benzylthio)propanamide | Silica gel | Ethyl acetate-hexane (gradient elution 5-40% ethyl acetate) | rsc.org |

| N-substituted-(S)-2-chloropropanamides | Silica gel | Hexane and ethyl acetate | scispace.com |

| N-benzyl-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)-3-chloropropanamide | Silica gel | Ethyl acetate | nih.gov |

Recrystallization Methods

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle is based on the difference in solubility of the desired compound and the impurities in a particular solvent or solvent mixture at different temperatures. irb.hr

For this compound and its analogues that are solids, recrystallization can be an effective purification method. irb.hr The crude solid is dissolved in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. Upon cooling, the pure compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor.

For example, N-(tert-butyl)-3-chloropropanamide has been purified by recrystallization from a mixture of ethyl acetate and hexane. irb.hr In another instance, this compound was obtained after recrystallization from a hexane/tetrachloromethane mixture. thieme-connect.de The choice of solvent is critical for successful recrystallization and is often determined empirically. Ethanol (B145695)/water mixtures are also commonly used for the recrystallization of chloroacetamide derivatives.

Monitoring Reaction Progression and Purity (e.g., TLC, NMR)

Monitoring the progress of a chemical reaction is essential to determine its completion and to optimize reaction conditions. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique for this purpose. chemistryhall.comrochester.edulibretexts.org A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. libretexts.org As the reaction proceeds, the spot corresponding to the starting material diminishes while a new spot for the product appears. libretexts.orgyoutube.com The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. libretexts.org For N-substituted chloroacetamide synthesis, reactions are often monitored by TLC to track the consumption of the amine and the formation of the amide product. ijpsr.info

Once the reaction is complete and the product is isolated and purified, its purity must be assessed. Both TLC and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose. A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system. libretexts.org

NMR spectroscopy provides detailed structural information and is a powerful tool for assessing purity. rsc.org The 1H and 13C NMR spectra of a pure sample of this compound should show the expected signals with the correct integrations and chemical shifts. rsc.org For example, the 1H NMR spectrum of N-n-butyl-2-chloropropanamide shows characteristic signals for the butyl group protons and the protons of the chloropropanamide moiety. rsc.org The absence of signals from starting materials or by-products in the NMR spectrum is a strong indicator of the compound's purity. rsc.org

| Technique | Application | Observations | Reference |

| TLC | Reaction Monitoring | Disappearance of starting material spot and appearance of product spot. | libretexts.orgijpsr.info |

| TLC | Purity Assessment | A single spot for the purified compound. | libretexts.org |

| ¹H NMR | Purity Assessment & Structural Confirmation | Presence of characteristic peaks with correct integration; absence of impurity peaks. | rsc.org |

| ¹³C NMR | Purity Assessment & Structural Confirmation | Presence of characteristic signals for each carbon atom; absence of impurity signals. | rsc.org |

Chemical Reactivity and Reaction Mechanisms of N Butyl 2 Chloropropanamide

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are characteristic of N-butyl-2-chloropropanamide, focusing on the displacement of the chlorine atom, which is a good leaving group. sydney.edu.au

The electron-withdrawing effect of the adjacent carbonyl group activates the α-carbon, making it electrophilic and thus susceptible to attack by nucleophiles. This results in the substitution of the α-chlorine atom.

This compound can react with various amine nucleophiles, such as ammonia (B1221849) or primary and secondary amines, to yield N-butyl-2-aminopropanamide derivatives. In these reactions, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic α-carbon, displacing the chloride ion. libretexts.org This process typically requires a base to neutralize the hydrogen chloride formed during the reaction, or an excess of the amine nucleophile can be used for the same purpose. The reaction results in the formation of a new carbon-nitrogen bond.

Thiol nucleophiles readily react with this compound to form α-thioamide products. A documented synthesis shows that N-n-butyl-2-chloropropanamide reacts with thiophenol in the presence of sodium hydride in dimethylformamide (DMF) to produce N-n-butyl-2-(phenylthio)propanamide. rsc.org In this reaction, the sodium hydride acts as a base to deprotonate the thiol, forming a more potent thiolate nucleophile, which then displaces the chloride from the α-carbon. rsc.org

Table 1: Nucleophilic Substitution Reaction with Thiophenol

| Reactant | Reagent(s) | Product |

| N-n-butyl-2-chloropropanamide | 1) Sodium Hydride (NaH) 2) Thiophenol | N-n-butyl-2-(phenylthio)propanamide |

This table is based on a documented synthetic procedure. rsc.org

The substitution of the α-chlorine atom on this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. utexas.edu In this concerted, one-step process, the incoming nucleophile attacks the electrophilic α-carbon from the side opposite to the carbon-chlorine bond. utexas.edu Simultaneously, the bond between the carbon and the chlorine atom breaks, and the chloride ion departs as the leaving group. utexas.edu The formation of the new carbon-nucleophile bond provides the energetic driving force for the cleavage of the carbon-chlorine bond. utexas.edu

The rate of SN2 reactions is highly sensitive to steric hindrance at the reaction center. utexas.edu In this compound, the n-butyl group attached to the amide nitrogen exerts a degree of steric influence on the molecule. While the n-butyl group is unbranched and relatively flexible, its size can affect the accessibility of the α-carbon to incoming nucleophiles.

Compared to analogs with smaller N-substituents (like an N-methyl group), the n-butyl group would present slightly more steric bulk, potentially slowing the reaction rate. Conversely, it is significantly less sterically hindering than branched isomers like N-sec-butyl or N-tert-butyl groups. sigmaaldrich.comnih.gov The bulky tert-butyl group, for instance, would create substantial steric crowding around the amide functionality, which could influence the conformation of the molecule and hinder the approach of a nucleophile to the nearby α-carbon. Therefore, the linear nature of the n-butyl group in this compound allows nucleophilic substitution at the α-carbon to proceed efficiently, a characteristic that is synthetically valuable.

Table 2: Comparison of Steric Hindrance by N-Alkyl Groups

| N-Alkyl Group | Structure | Relative Steric Hindrance |

| Methyl | -CH₃ | Low |

| n-Butyl | -CH₂CH₂CH₂CH₃ | Moderate |

| sec-Butyl | -CH(CH₃)CH₂CH₃ | High |

| tert-Butyl | -C(CH₃)₃ | Very High |

Substitution of the α-Chlorine Atom

Reduction Reactions

This compound can undergo reduction at two primary sites: the amide carbonyl group and the carbon-chlorine bond. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the amide functional group. masterorganicchemistry.com This reaction typically converts the amide into the corresponding amine, N-butylpropan-2-amine, by reducing the carbonyl group to a methylene (B1212753) group (CH₂). libretexts.orgmasterorganicchemistry.com

However, the presence of the α-chlorine atom introduces a competing reaction pathway. The carbon-chlorine bond can also be subject to reduction (hydrogenolysis), which would replace the chlorine atom with a hydrogen atom, yielding N-butylpropanamide. acs.org In some catalytic reductions involving α-chloro amides, this direct reduction or dehalogenation of the starting material is observed as a significant side reaction. acs.org Milder or more selective reducing agents, such as various dialkylboranes or aminoborohydrides, can sometimes be used to achieve selective reduction of the amide to an aldehyde or alcohol, though the reactivity of the C-Cl bond must still be considered. researchgate.net

Oxidation Reactions

While reduction reactions of this compound are well-documented, oxidation reactions are also a potential transformation pathway.

Hydrolysis and Degradation Pathways

This compound can undergo hydrolysis, breaking the amide bond to form a carboxylic acid and an amine. This process can be catalyzed by acid or base. In environmental settings, microbial degradation is a primary mechanism for the breakdown of related acylanilide herbicides. nih.gov Studies on propachlor (B1678252) have identified intermediates such as N-isopropylaniline, indicating cleavage of the amide bond. nih.gov The degradation can proceed through dehalogenation followed by further breakdown of the molecule. nih.gov

Derivatization and Analogue Synthesis Based on N Butyl 2 Chloropropanamide

Synthesis of α-Thioamide Derivatives

The chlorine atom at the alpha position of N-butyl-2-chloropropanamide is susceptible to nucleophilic substitution, providing a direct route to α-thioamide derivatives. These reactions involve the displacement of the chloride leaving group by a sulfur-based nucleophile, typically a thiolate.

The synthesis of α-thioamides from their corresponding α-chloroamides can be achieved through several methods of nucleophilic substitution. rsc.org The choice of method often depends on the nature of the substituents on the amide nitrogen. Two common approaches involve the in-situ generation of a sodium thiolate salt, which then acts as the nucleophile to displace the chloride. rsc.org

One method involves using sodium ethoxide in ethanol (B145695) to deprotonate a thiol, forming the sodium thiolate. rsc.org This is particularly effective for α-chloroamides with N-aryl or N-benzyl groups. rsc.org An alternative and more efficient method, especially for N-alkyl amides like this compound, utilizes sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF). rsc.org In this procedure, the thiol is deprotonated by sodium hydride to generate the reactive thiolate anion, which subsequently attacks the electrophilic carbon bearing the chlorine atom. rsc.org

For the synthesis of N-alkyl α-thioamides, the use of sodium hydride in DMF is considered a more efficient method. rsc.org The reaction conditions are optimized to ensure complete formation of the thiolate and a high yield of the final product. The process begins with washing the sodium hydride with a solvent like hexane (B92381) to remove any mineral oil it is dispersed in. rsc.org The purified sodium hydride is then suspended in DMF. rsc.org

The desired thiol (e.g., thiophenol) is added slowly to this suspension. rsc.org The deprotonation is an exothermic process that results in the formation of the sodium thiolate salt. rsc.org Following the formation of the thiolate, a solution of this compound in DMF is added to the reaction mixture. rsc.org This nucleophilic substitution reaction proceeds efficiently, often yielding the desired α-thioamide product in nearly quantitative amounts after purification. rsc.org The enhanced reactivity and yield in this system are attributed to the strong basicity of sodium hydride and the properties of DMF as a solvent, which effectively solvates the sodium cation and promotes the SN2 reaction mechanism. rsc.orgnih.gov

Table 1: Methods for Synthesis of α-Thioamides from α-Chloroamides

| Method | Reagents | Solvent | Substrate Suitability | Reference |

|---|---|---|---|---|

| Method A/C | Sodium Ethoxide, Thiol | Ethanol | N-aryl, N-benzyl, primary or tertiary amides | rsc.org |

| Method B/E | Sodium Hydride, Thiol | Dimethylformamide (DMF) | N-alkyl amides (more efficient) | rsc.org |

Halogenated Analogues and their Comparative Reactivity

Replacing the chlorine atom in this compound with other halogens, such as bromine or fluorine, yields halogenated analogues with distinct chemical reactivities. The differences in reactivity are primarily governed by the nature of the carbon-halogen bond and the leaving group ability of the halide ion.

The bromo-analogue, N-(butan-2-yl)-2-bromopropanamide, is characterized by the presence of a bromine atom at the α-position. Due to the lower bond strength of the C-Br bond compared to the C-Cl bond and the fact that bromide is a better leaving group than chloride, this compound exhibits higher reactivity in nucleophilic substitution reactions. This increased reactivity makes it a suitable precursor for syntheses where a more facile displacement of the halogen is required.

In contrast, N-(butan-2-yl)-2-fluoropropanamide contains a fluorine atom at the α-position. The carbon-fluorine bond is significantly stronger than both C-Cl and C-Br bonds. Furthermore, the fluoride (B91410) ion is a poor leaving group. Consequently, this fluoro-analogue is generally more stable and less reactive in nucleophilic substitution reactions compared to its chloro and bromo counterparts.

Table 2: Comparative Reactivity of Halogenated Analogues

| Compound Name | Halogen | Key Structural Feature | Comparative Reactivity | Reference |

|---|---|---|---|---|

| N-(butan-2-yl)-2-fluoropropanamide | Fluorine | Strong C-F bond | Generally more stable; less reactive | |

| This compound | Chlorine | Baseline C-Cl bond | Intermediate reactivity | |

| N-(butan-2-yl)-2-bromopropanamide | Bromine | Weaker C-Br bond | Higher reactivity; better leaving group |

Structural Modifications on the N-butyl Moiety

The N-butyl group of this compound can be synthetically modified to generate a library of related compounds. These modifications can alter the steric and electronic properties of the molecule, influencing its physical characteristics and chemical reactivity.

Table 3: Examples of Structural Modifications on the N-Alkyl Moiety

| Starting Amine | Resulting N-Substituent | Potential Impact | Reference |

|---|---|---|---|

| n-Butylamine | N-butyl | Baseline linear alkyl chain | rsc.org |

| sec-Butylamine (B1681703) | N-(butan-2-yl) | Introduces a chiral center and branching | |

| tert-Butylamine | N-(tert-butyl) | Introduces significant steric bulk | sigmaaldrich.comnih.gov |

| Benzylamine | N-benzyl | Introduces an aromatic ring | rsc.org |

| Ethylamine | N-ethyl | Reduces the length of the alkyl chain | rsc.org |

Synthesis and Research of N-(tert-butyl)-2-chloropropanamide

N-(tert-butyl)-2-chloropropanamide is an isomer of this compound, characterized by a tertiary butyl group attached to the amide nitrogen.

Synthesis: The synthesis of N-substituted-2-chloropropanamides, including the tert-butyl analogue, is commonly achieved through the coupling of an amine with 2-chloropropionic acid or its more reactive derivative, 2-chloropropanoyl chloride. A general and effective method involves the reaction of (S)-2-chloropropionic acid with the appropriate amine, such as tert-butylamine. researchgate.netresearchgate.net This amidation reaction is often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid for nucleophilic attack by the amine. researchgate.netscispace.com The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758), at controlled temperatures, often starting at 0°C and then proceeding at room temperature overnight to ensure completion. scispace.com

Research Findings: Research on N-(tert-butyl)-2-chloropropanamide has primarily focused on its synthesis and characterization as a chemical intermediate. Its physical and chemical properties have been documented by various suppliers and in chemical databases. The bulky tert-butyl group significantly influences the compound's steric and electronic properties compared to its straight-chain n-butyl counterpart. This steric hindrance can affect its reactivity and interaction with other molecules. The compound is commercially available and used in laboratory-scale synthetic applications.

Table 1: Physicochemical Properties of N-(tert-butyl)-2-chloropropanamide

| Property | Value |

|---|---|

| CAS Number | 94318-74-8 |

| Molecular Formula | C₇H₁₄ClNO |

| Molecular Weight | 163.65 g/mol |

| Physical Form | Powder |

| Melting Point | 109-110 °C |

| Boiling Point | 260.3 °C at 760 mmHg |

| Density | 1.011 g/cm³ |

Synthesis and Research of N-(sec-butyl)-2-chloropropanamide

N-(sec-butyl)-2-chloropropanamide features a secondary butyl group on the amide nitrogen, representing another structural isomer of the parent compound.

Synthesis: The synthesis of N-(sec-butyl)-2-chloropropanamide follows standard amidation protocols. One common route is the nucleophilic acyl substitution reaction between 2-chloropropanoyl chloride and sec-butylamine (butan-2-amine). To neutralize the hydrochloric acid byproduct, a base like triethylamine (B128534) is typically added. The reaction is generally conducted in an anhydrous organic solvent like dichloromethane or tetrahydrofuran (B95107) (THF) at low temperatures (0–5 °C) to manage the reaction's exothermicity and minimize side reactions. An alternative approach, similar to the synthesis of the tert-butyl analogue, is the carbodiimide-mediated coupling of 2-chloropropionic acid with sec-butylamine. researchgate.net

Research Findings: N-(sec-butyl)-2-chloropropanamide is primarily investigated as a synthetic intermediate for more complex molecules, particularly in the pharmaceutical field. Research has indicated its utility as a building block for compounds targeting neuroinflammatory pathways. Specifically, it has been explored for its potential interaction with the peripheral benzodiazepine (B76468) receptor (PBR), suggesting a possible role in the development of imaging agents for techniques like positron emission tomography (PET) to study neuroinflammation.

Table 2: Properties of N-(sec-butyl)-2-chloropropanamide

| Property | Value |

|---|---|

| CAS Number | 87603-53-0 |

| Molecular Formula | C₇H₁₄ClNO |

| Molecular Weight | ~163.65 g/mol |

| Key Application | Intermediate in pharmaceutical synthesis |

Synthesis and Research of N-(phenyl-butyl)-2-chloropropanamide

The term "N-(phenyl-butyl)-2-chloropropanamide" can refer to several isomers where a butyl group is attached to a phenyl ring, which is in turn connected to the amide nitrogen. A notable example is N-(4-n-butylphenyl)-2-chloropropanamide.

Synthesis: The synthesis of compounds like N-(4-n-butylphenyl)-2-chloropropanamide is analogous to other N-substituted amides. It can be prepared by reacting 4-n-butylaniline with 2-chloropropionyl chloride or by the DCC-mediated coupling of 4-n-butylaniline with 2-chloropropionic acid. researchgate.netbiosynth.com These standard synthetic methods provide reliable access to this class of compounds for further research and development. biosynth.com

Research Findings: Research into N-(phenyl-butyl)-2-chloropropanamide analogues focuses on their role as intermediates in organic synthesis. biosynth.com The introduction of an aromatic ring and an alkyl chain creates a molecule with both lipophilic and aromatic characteristics, making it a potentially useful scaffold in medicinal chemistry. While specific biological activity data for N-(4-n-butylphenyl)-2-chloropropanamide is not extensively published, related structures have been studied. For instance, the reduction of the closely related 2-chloro-N-phenylpropanamide with lithium aluminium hydride (LiAlH₄) has been re-examined, showing it yields a mixture of N-propylaniline and the rearranged N-isopropylaniline, with a 2-methyl-N-phenylaziridine intermediate. nih.govresearchgate.net This research highlights potential reaction pathways for modifying the amide and chloro-alkyl portions of such molecules.

Table 3: Properties of N-(4-n-butylphenyl)-2-chloropropanamide

| Property | Value |

|---|---|

| CAS Number | Not consistently available; FB169931 (supplier specific) |

| Molecular Formula | C₁₃H₁₈ClNO |

| SMILES | O=C(Nc1ccc(cc1)CCCC)C(Cl)C |

| Primary Use | Research chemical, synthetic intermediate |

Modifications of the Amide Linkage

The amide bond, while generally stable, can be chemically modified to yield different functional groups, thereby altering the properties of the parent molecule. libretexts.org Key transformations of the amide linkage in compounds related to this compound include hydrolysis and reduction.

Hydrolysis: The amide linkage can be broken via hydrolysis under either acidic or basic conditions, typically requiring heat (reflux). savemyexams.com Acidic hydrolysis of a substituted amide like this compound would yield a carboxylic acid (2-chloropropanoic acid) and the corresponding amine (as its ammonium (B1175870) salt). libretexts.orgsavemyexams.com Conversely, basic hydrolysis produces the carboxylate salt (sodium 2-chloropropanoate) and the free amine (n-butylamine). savemyexams.com These reactions effectively reverse the amide formation process.

Reduction: A more synthetically useful modification is the reduction of the amide carbonyl group. Strong reducing agents, most notably lithium aluminium hydride (LiAlH₄), can reduce the amide to an amine. libretexts.orgsavemyexams.com In the case of this compound, this reaction would transform the amide linkage (-CONH-) into an amine linkage (-CH₂NH-), yielding N-butyl-2-chloropropan-1-amine.

Studies on the reduction of the related compound 2-chloro-N-phenylpropanamide with LiAlH₄ have shown that the reaction can be complex. nih.gov It proceeds through a 2-methyl-N-phenylaziridine intermediate and results in a mixture of the expected reduction product and a rearranged product. nih.govresearchgate.net This indicates that the presence of the α-chloro substituent can lead to intramolecular cyclization followed by reductive ring-opening, a pathway that could also be relevant for N-alkyl-2-chloropropanamides.

More advanced, metal-free methods for the selective modification of secondary amides are also being developed, which could allow for transformations like transamidation (exchanging the N-substituent) or conversion to esters under mild conditions, offering powerful tools for late-stage diversification of complex molecules. nsf.govacs.org

Table 4: Summary of Amide Linkage Modifications

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic acid + Ammonium salt |

| Basic Hydrolysis | OH⁻, heat | Carboxylate salt + Amine |

| Reduction | LiAlH₄ | Amine |

Table 5: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| N-(tert-butyl)-2-chloropropanamide |

| (S)-2-chloropropionic acid |

| 2-chloropropanoyl chloride |

| tert-butylamine |

| N,N'-dicyclohexylcarbodiimide |

| N-(sec-butyl)-2-chloropropanamide |

| sec-butylamine |

| triethylamine |

| N-(phenyl-butyl)-2-chloropropanamide |

| N-(4-n-butylphenyl)-2-chloropropanamide |

| 4-n-butylaniline |

| lithium aluminium hydride |

| N-propylaniline |

| N-isopropylaniline |

| 2-methyl-N-phenylaziridine |

| 2-chloro-N-phenylpropanamide |

| 2-chloropropanoic acid |

| n-butylamine |

| sodium 2-chloropropanoate |

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis for Mechanistic and Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity, purity, and structural features of N-butyl-2-chloropropanamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information for a complete molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Confirmation

NMR spectroscopy is a powerful tool for the structural analysis of this compound in solution. It allows for the precise determination of the connectivity of atoms and can be used to monitor the progress of its synthesis.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within the molecule. For a related compound, N-(butan-2-yl)-2-chloropropanamide, ¹H NMR peaks are observed at specific chemical shifts that confirm the connectivity of the molecule. For instance, signals corresponding to the sec-butyl methyl (CH₃) groups appear in the range of δ 1.0–1.5 ppm. The amide proton (NH) shows a peak between δ 4.2–4.5 ppm, and the proton on the chlorinated carbon (CH-Cl) is found at δ 4.8–5.2 ppm. These characteristic shifts are crucial for confirming the successful synthesis of the amide.

For the analogous compound (S)-N-benzyl-2-chloropropanamide, the proton NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows the amide proton as a broad singlet at δ 6.88 ppm, which is exchangeable with D₂O. rsc.org The methyl group protons adjacent to the chiral center appear as a doublet at δ 1.79 ppm with a coupling constant of 7.0 Hz. rsc.org

¹H NMR Data for this compound Analogs

| Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Compound |

|---|---|---|---|---|

| sec-butyl CH₃ | 1.0-1.5 | - | - | N-(butan-2-yl)-2-chloropropanamide |

| Amide NH | 4.2-4.5 | - | - | N-(butan-2-yl)-2-chloropropanamide |

| Chlorinated CH | 4.8-5.2 | - | - | N-(butan-2-yl)-2-chloropropanamide |

| Amide NH | 6.88 | broad singlet | - | (S)-N-benzyl-2-chloropropanamide rsc.org |

| CH₃ | 1.79 | doublet | 7.0 | (S)-N-benzyl-2-chloropropanamide rsc.org |

Carbon-13 NMR (¹³C NMR) is used to identify the different carbon environments in this compound. In the related N-(butan-2-yl)-2-chloropropanamide, the carbonyl carbon (C=O) of the amide group exhibits a signal around 170 ppm, while the chlorinated carbon atom gives a signal at approximately 45 ppm, confirming the presence of these key functional groups. For (S)-N-benzyl-2-chloropropanamide, the carbonyl carbon resonates at δ 169.4 ppm, the carbon attached to the chlorine at δ 55.6 ppm, and the methyl carbon at δ 22.5 ppm in CDCl₃. rsc.org

¹³C NMR Data for this compound Analogs

| Carbon Atom | Chemical Shift (ppm) | Compound |

|---|---|---|

| Carbonyl (C=O) | ~170 | N-(butan-2-yl)-2-chloropropanamide |

| Chlorinated Carbon | ~45 | N-(butan-2-yl)-2-chloropropanamide |

| Carbonyl (C=O) | 169.4 | (S)-N-benzyl-2-chloropropanamide rsc.org |

| Chlorinated Carbon | 55.6 | (S)-N-benzyl-2-chloropropanamide rsc.org |

| Methyl (CH₃) | 22.5 | (S)-N-benzyl-2-chloropropanamide rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.netbruker.com These methods are highly effective for identifying functional groups.

In the IR spectrum of the related N-(butan-2-yl)-2-chloropropanamide, the Amide I band, which is primarily due to the C=O stretching vibration, appears in the region of 1650–1680 cm⁻¹. The C-Cl stretching vibration is observed in the lower frequency range of 550–650 cm⁻¹. These characteristic absorption bands provide complementary evidence for the presence of the amide and chloroalkane functionalities within the molecule.

Raman spectroscopy also provides information about molecular vibrations. bruker.comnih.gov For many organic molecules, the Raman spectrum can reveal details about the carbon backbone and functional groups. spectroscopyonline.com While specific Raman data for this compound is not detailed in the provided results, analysis of similar compounds shows characteristic peaks for C-H, C-C, C-N, and C=O vibrations. eurjchem.com

Characteristic IR Absorption Bands for N-(butan-2-yl)-2-chloropropanamide

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Amide I (C=O stretch) | 1650-1680 | Amide |

| C-Cl stretch | 550-650 | Chloroalkane |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. neu.edu.tr The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.

For this compound, the molecular ion peak would be expected, and its presence would confirm the molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak would be anticipated for any fragment containing a chlorine atom. neu.edu.trdocbrown.info

The fragmentation of amides in a mass spectrometer often involves specific cleavage pathways. docbrown.info Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation mode for aliphatic amines and can be expected in this compound. msu.edumiamioh.edu Another typical fragmentation for amides is the cleavage of the C-C bond adjacent to the carbonyl group. For propanamide, a base peak at m/z 44, corresponding to the [O=C-NH₂]⁺ ion, is observed due to the loss of an ethyl radical. docbrown.info A similar fragmentation for this compound could lead to characteristic fragment ions.

X-ray Single Crystal Diffraction for Solid-State Structure Determination

X-ray Single Crystal Diffraction (SC-XRD) stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. hzdr.decarleton.edu This non-destructive technique provides unambiguous information regarding unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-property relationships. carleton.eduuhu-ciqso.es

The process involves directing a beam of monochromatic X-rays onto a single crystal of the substance. carleton.edu The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots. carleton.edu The geometric arrangement and intensity of these diffracted spots are recorded by a detector. fzu.cz This data is then processed to construct an electron density map of the molecule, from which the positions of individual atoms can be refined to reveal the detailed crystal structure. carleton.edursc.org

For a molecule like this compound, an SC-XRD analysis would precisely determine the conformation of the n-butyl group and the stereochemistry around the chiral center at the second carbon of the propanamide moiety. It would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds involving the amide N-H group and the carbonyl oxygen. While specific crystallographic data for this compound is not available in the cited literature, the table below illustrates the typical parameters obtained from such an analysis for an organic molecule. iucr.org

| Parameter | Description | Typical Information Yielded |

| Crystal System | The symmetry class of the crystal lattice (e.g., Triclinic, Monoclinic). | Defines the basic repeating unit of the crystal. |

| Space Group | The specific symmetry group of the crystal. | Provides detailed information on the symmetry elements present. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the cell edges and the angles between them. iucr.org | Defines the size and shape of the unit cell. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. carleton.edu | Confirms connectivity and provides insight into bond order and strength. |

| Bond Angles (°) ** | The angles formed between three connected atoms. carleton.edu | Defines the local geometry and steric environment of atoms. |

| Torsion Angles (°) ** | The dihedral angles describing the conformation of the molecule. | Reveals the 3D shape and rotational orientation of molecular fragments. |

| Intermolecular Interactions | Distances and angles of non-covalent contacts (e.g., hydrogen bonds). | Explains crystal packing, stability, and physical properties. |

This table provides an example of the data obtained from an X-ray single crystal diffraction experiment.

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating molecular properties at the electronic level. researchgate.net These computational methods complement experimental data by providing insights into structures, energies, and electronic distributions that can be difficult to access experimentally. researchgate.netmdpi.com

DFT is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. researchgate.net This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.neteurjchem.com DFT calculations can predict various molecular properties, including optimized geometries, vibrational frequencies, and parameters related to chemical reactivity. eurjchem.comirjweb.com

One of the primary applications of DFT is the prediction of a molecule's equilibrium geometry in the ground state. eurjchem.com By minimizing the total energy of the system with respect to atomic positions, an optimized structure can be obtained. The resulting bond lengths, bond angles, and dihedral angles can then be compared with experimental data, such as those from X-ray diffraction, to validate the computational model. eurjchem.com For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide a detailed picture of its gas-phase structure. eurjchem.comphyschemres.org Slight differences between the calculated gas-phase and experimental solid-state structures are expected due to intermolecular forces in the crystal lattice. nih.gov

| Parameter | Predicted Bond Length (Å) (Illustrative) | Predicted Bond Angle (°) (Illustrative) |

| C=O | 1.225 | - |

| C-N | 1.360 | - |

| C-Cl | 1.790 | - |

| O=C-N | - | 123.0 |

| C-N-C | - | 122.5 |

| N-C-C | - | 118.0 |

This table presents illustrative DFT-calculated geometric parameters for this compound, demonstrating the type of data generated.

DFT calculations are highly effective in simulating the vibrational spectra (Infrared and Raman) of molecules. nih.govrsc.org After obtaining the optimized geometry, a frequency calculation can be performed, which relies on the harmonic approximation. rsc.org The results provide the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical spectrum. rsc.org These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. nih.govavcr.cz For complex molecules, this computational approach helps to disentangle overlapping experimental bands and assign them to specific molecular motions, such as C=O stretching, N-H bending, or C-Cl stretching. rsc.org

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.netrsc.org An MEP map plots the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich and electron-poor regions. researchgate.netresearchgate.net

Negative Regions (Red/Yellow): These areas are electron-rich, have a partial negative charge, and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom due to its lone pairs. researchgate.netias.ac.in

Positive Regions (Blue): These areas are electron-poor, have a partial positive charge, and are favorable for nucleophilic attack. The hydrogen atom of the amide (N-H) group would be a site of positive potential. researchgate.net

Neutral Regions (Green): These areas have a potential close to zero. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile. researchgate.net

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile. wuxibiology.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comphyschemres.org DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap and the prediction of the molecule's electronic properties and reactive nature. irjweb.comresearchgate.net

| Parameter | Description | Implication for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates stronger electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates stronger electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | The energy difference between LUMO and HOMO. | A smaller gap suggests higher chemical reactivity and lower stability. researchgate.net |

This table outlines the key parameters derived from a Frontier Molecular Orbital analysis.

Ab-initio Hartree-Fock (HF) Calculations

Ab-initio Hartree-Fock (HF) calculations represent a fundamental method in quantum chemistry for approximating the electronic structure of molecules. This method solves the time-independent Schrödinger equation for a multi-electron system by assuming that each electron moves in the mean field created by the other electrons, rather than accounting for instantaneous electron-electron repulsion. While it is a foundational method that neglects electron correlation, it serves as a crucial starting point for more advanced computational techniques.

For this compound, HF calculations are employed to determine its optimized molecular geometry in the ground state. worldscientific.com These calculations predict bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface. The accuracy of HF calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. Systematic hierarchies of basis sets, such as the correlation-consistent sets (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ), are often used. trygvehelgaker.no Increasing the size of the basis set, for instance, from double-zeta (cc-pVDZ) to triple-zeta (cc-pVTZ), generally improves the description of the electronic distribution, leading to more accurate geometric parameters that are closer to the basis-set limit. trygvehelgaker.no However, the HF method is known to systematically predict bond lengths that are too short compared to experimental values, a limitation addressed by methods that include electron correlation. trygvehelgaker.no

Beyond geometry optimization, HF theory is used to calculate various electronic properties. These include the total electronic energy, orbital energies (which can be related to ionization potential via Koopmans' theorem), and the dipole moment, providing insight into the molecule's polarity. While HF itself may not always provide chemically accurate results for all properties due to the lack of electron correlation, it is a computationally less expensive method that provides a valid qualitative picture and a reliable starting point for more sophisticated post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory. trygvehelgaker.noreddit.com

Table 1: Representative Data from a Hartree-Fock Calculation for this compound Note: The values below are illustrative and depend on the specific basis set used for the calculation.

| Calculated Property | Illustrative Value | Significance |

| Total Energy | -845.1234 Hartrees | The total electronic energy of the molecule at the optimized geometry. |

| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule, arising from asymmetric charge distribution. |

| C=O Bond Length | 1.21 Å | Predicted length of the carbonyl double bond. |

| N-C (amide) Bond Length | 1.35 Å | Predicted length of the central amide bond. |

| C-Cl Bond Length | 1.79 Å | Predicted length of the carbon-chlorine bond. |

| HOMO Energy | -9.8 eV | Energy of the Highest Occupied Molecular Orbital, related to ionization potential. |

| LUMO Energy | +2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |

Molecular Mechanics and Conformational Analysis (e.g., MMFF94)

Molecular mechanics (MM) methods provide a computationally efficient way to study the conformational landscape of molecules. Unlike quantum mechanical methods, MM approaches model a molecule as a collection of atoms held together by springs, using a set of parameters known as a force field to calculate the potential energy. The Merck Molecular Force Field (MMFF94) is a popular and robust force field designed for a broad range of organic molecules, making it well-suited for the conformational analysis of this compound. bath.ac.ukresearchgate.net

The force field calculates the steric energy of a given conformation as a sum of contributions from bond stretching, angle bending, torsional (dihedral) strain, and non-bonded van der Waals and electrostatic interactions. By minimizing this energy, the algorithm can locate stable conformers. The relative energies of these conformers can then be used to estimate their population distribution at a given temperature using the Boltzmann equation. While MMFF94 is highly effective for geometry and conformational energy predictions, it is crucial to recognize that its accuracy is dependent on the quality of its parameters for the specific functional groups present. bath.ac.ukd-nb.info For amides, MMFF94s, a variant, is sometimes used as it offers a different treatment for delocalized trigonal nitrogen atoms. bath.ac.uk

Table 2: Illustrative Conformational Analysis Results for this compound using MMFF94 Note: These values are hypothetical examples to illustrate the output of a conformational search.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 (Global Minimum) | C-C-C-C (anti) | 0.00 | 75.5% |

| 2 | C-C-C-C (gauche) | 0.85 | 18.1% |

| 3 | N-C-C-C (gauche) | 1.50 | 5.3% |

| 4 | Other | > 2.50 | < 1.1% |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a set of localized orbitals that align with the chemist's intuitive Lewis structure picture of bonding. uni-muenchen.dewikipedia.org This method provides quantitative insight into bonding interactions, charge distribution, and intramolecular delocalization effects, such as hyperconjugation and resonance.

For this compound, NBO analysis reveals the nature of the chemical bonds and lone pairs. uni-muenchen.de For instance, it describes the polar C-Cl and C=O bonds, quantifying the percent s- and p-character of the atomic hybrids involved. A key application is the analysis of delocalization within the amide group. The lone pair on the nitrogen atom (nN) donates electron density into the antibonding π* orbital of the adjacent carbonyl group (πC=O). This n → π interaction is the electronic basis for amide resonance, which results in a partial double bond character for the C-N bond and a planar amide linkage.

Table 3: Key Intramolecular Donor-Acceptor Interactions in this compound from NBO Analysis Note: Values are illustrative examples based on typical NBO calculations for amides.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction and Significance |

| LP (N) | π* (C=O) | 55.2 | Amide resonance; strong delocalization, confers planarity and stability. |

| LP (O) | σ* (N-C) | 15.8 | Hyperconjugation; electron donation from carbonyl oxygen to adjacent antibond. |

| LP (Cl) | σ* (C-C) | 4.5 | Hyperconjugation; donation from chlorine lone pair to adjacent C-C antibond. |

| σ (C-H) | σ* (C-Cl) | 2.1 | Hyperconjugation; stabilizes the molecule through electron delocalization. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. rsc.orgrsc.org The Hirshfeld surface of a molecule is defined as the region in space where the electron density contribution from the molecule itself is greater than the contribution from all other molecules in the crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing environment. nih.gov

For this compound, this analysis helps to identify the key forces governing its solid-state structure. A property frequently mapped onto the surface is dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds, which are typically shorter than the sum of the van der Waals radii. Blue regions represent longer contacts.

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis Note: Data is a representative example for a molecule with similar functional groups.

| Intermolecular Contact | Contribution to Hirshfeld Surface | Description |

| H···H | 45.5% | Represents the largest contribution, typical for molecules with alkyl groups. |

| O···H / H···O | 28.2% | Primarily corresponds to the strong N-H···O=C hydrogen bonds and weaker C-H···O interactions. |

| Cl···H / H···Cl | 15.3% | Indicates the presence of hydrogen bonding involving the chlorine atom. |

| C···H / H···C | 7.8% | Weaker van der Waals interactions contributing to crystal packing. |

| Other (e.g., C···C, N···H) | 3.2% | Minor contributions from other close contacts. |

Computational Studies of Reactivity Profiles (e.g., Nucleophilic Attack)

Computational chemistry provides powerful tools for investigating the reactivity of this compound. Density Functional Theory (DFT) calculations are frequently used to model reaction mechanisms and predict reactivity profiles, such as the propensity for nucleophilic attack. The molecule has two primary electrophilic sites: the carbonyl carbon and the carbon atom bonded to the chlorine.

Studies can model the nucleophilic substitution at the α-carbon, where the chlorine atom acts as a leaving group. Computational methods can compare the activation energies for different pathways, such as a concerted SN2 mechanism (backside attack by a nucleophile) versus a stepwise SN1 mechanism (formation of a carbocation intermediate). The electronegativity of the chlorine atom generally favors an SN2 pathway in polar aprotic solvents.

Another critical reaction is nucleophilic acyl substitution at the carbonyl carbon. The steric hindrance caused by the adjacent n-butyl group and α-chloro-methyl group can be quantified. Computational models can calculate the transition state energies for the attack of various nucleophiles (e.g., amines, hydroxides) on the carbonyl carbon. These calculations can clarify how the steric bulk of the n-butyl group reduces the rate of reactions like aminolysis or hydrolysis compared to less hindered analogues. By mapping the electrostatic potential onto the molecule's surface, regions of positive potential (electrophilic) and negative potential (nucleophilic) can be visualized, highlighting the reactive sites for electrophilic and nucleophilic attack.

Table 5: Illustrative Calculated Activation Energies for Nucleophilic Attack on this compound Note: Values are hypothetical and for comparative purposes.

| Reaction Type | Nucleophile | Reaction Site | Calculated Activation Energy (kcal/mol) | Implication |

| SN2 Substitution | OH⁻ | α-Carbon (C-Cl) | 22.5 | Substitution of the chlorine atom is a moderately activated process. |

| SN1 Substitution | - | α-Carbon (C-Cl) | 35.0 | The SN1 pathway is significantly less favorable due to high carbocation instability. |